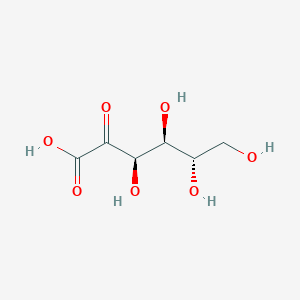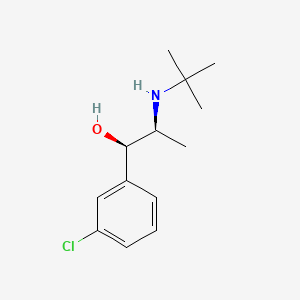
1-Acetoxy-1,3-butadiene
概要
説明
作用機序
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
1-ABD interacts with its targets through cycloaddition reactions . These reactions involve the formation of a cyclic adduct through the addition of a diene (a molecule with two alternating double bonds) and a dienophile (a molecule that can react with the diene). In this case, 1-ABD acts as the diene .
Biochemical Pathways
The primary biochemical pathway affected by 1-ABD is the acetoxylation of 1,3-butadiene (BD) . This reaction occurs in the gas phase and is catalyzed by palladium-potassium acetate (Pd-KOAc). The product of this reaction is 1-ABD .
Pharmacokinetics
Some physical properties that may influence its adme (absorption, distribution, metabolism, and excretion) properties include its boiling point (60-61 °c at 40 mmhg) and its density (0945 g/mL at 25 °C) .
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic adducts through cycloaddition reactions . These adducts can have various molecular and cellular effects, depending on the specific reaction and the molecules involved.
生化学分析
Biochemical Properties
It is known that this compound participates as 2Π or 4Π diene in cycloaddition reactions
Molecular Mechanism
It is known that it can participate in cycloaddition reactions , but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
準備方法
1-Acetoxy-1,3-butadiene can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction between crotonaldehyde and acetic anhydride, catalyzed by potassium or sodium acetate.
Industrial Production: In industrial settings, this compound is often produced during the acetoxylation of 1,3-butadiene in the gas phase using a palladium-potassium acetate catalyst.
化学反応の分析
1-Acetoxy-1,3-butadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates as a diene in Diels-Alder reactions with various dienophiles, such as ortho-carbazolequinones, diethyl ketovinylphosphonate, and methyl acrylate. These reactions typically yield cyclohexene derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo these reactions under appropriate conditions.
Substitution Reactions: The compound can also participate in substitution reactions, particularly involving the acetoxy group.
科学的研究の応用
1-Acetoxy-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a diene in Diels-Alder reactions to synthesize various cyclic compounds.
Biology and Medicine:
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
類似化合物との比較
1-Acetoxy-1,3-butadiene can be compared with other similar compounds, such as:
1,3-Butadiene: Unlike 1,3-butadiene, which is a simple diene, this compound has an acetoxy group that enhances its reactivity in certain reactions.
1,3-Butadienyl acetate: This is another name for this compound, highlighting its ester functional group.
1-Methoxy-1,3-butadiene: This compound has a methoxy group instead of an acetoxy group, leading to different reactivity and applications.
特性
IUPAC Name |
[(1E)-buta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189208 | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-76-0, 35694-20-3 | |
| Record name | 1,3-Butadienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-acetoxy-1,3-butadiene and what makes it synthetically useful?
A1: this compound is an organic compound with the molecular formula C6H8O2. [] It serves as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. Its utility stems from its ability to act as a diene, reacting with various dienophiles to form six-membered rings. []
Q2: Does the stereochemistry of this compound impact its reactivity?
A3: Yes, this compound exists as both (E) and (Z) isomers. The isomeric composition can influence the regio- and stereoselectivity of the Diels-Alder reaction. [] Studies have shown that specific isomers exhibit different levels of inhibition in vinyl acetate polymerization, with the cis form being a more potent inhibitor than the trans form. []
Q3: Can you provide an example where the regioselectivity of the Diels-Alder reaction with this compound is crucial for the synthesis of a natural product?
A4: In the synthesis of the monoterpenoid lactone (±)-o-mentha-1,3-dien-1→8-olide, the Diels-Alder reaction of 3-carbethoxy-5,5-dimethyl-2(5H)-furanone with this compound proceeds with high regio- and stereoselectivity, affording the desired acetoxy lactone intermediates in a controlled manner. [] This control over the reaction outcome is vital for achieving the desired stereochemistry in the final natural product.
Q4: Beyond its use in Diels-Alder reactions, what other synthetic applications does this compound have?
A5: Research demonstrates the applicability of this compound in reactions with selenocarbonyl compounds. For instance, selenoaldehydes and selenoketones, generated in situ, react with this compound to yield cycloadducts in good yields, showcasing its versatility as a building block. []
Q5: Are there any computational studies investigating the reactivity of this compound?
A6: Yes, theoretical calculations using methods like ab initio (3-21G*) have been employed to investigate the Diels-Alder reactivity of keto vinylphosphonates with this compound. [] These calculations provide valuable insights into the electronic factors governing the regioselectivity of the reaction, supporting experimental observations.
Q6: Can this compound be used in electrochemical reactions?
A8: While not directly covered in the provided papers, research indicates that structurally similar conjugated dienes, like 1,3-butadiene and isoprene, undergo oxidative dimerization or dimethoxylation at graphite, platinum, or glassy carbon anodes in methanol/NaClO4. [] Given the structural similarities, it's plausible that this compound might exhibit comparable electrochemical behavior.
Q7: Does the research mention any specific analytical techniques used to characterize this compound or its reaction products?
A9: Although not explicitly detailed, the research papers suggest the use of various spectroscopic techniques for characterization. Infrared (IR) spectroscopy likely helps in identifying functional groups and isomeric forms. [] Ultraviolet (UV) spectroscopy assists in analyzing conjugated systems. [] Additionally, mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structures of the reaction products. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















